molecular formula C13H11B B1588497 4-Bromo-2-methylbiphenyl CAS No. 5002-26-6

4-Bromo-2-methylbiphenyl

Cat. No.: B1588497
CAS No.: 5002-26-6
M. Wt: 247.13 g/mol
InChI Key: ZBNARPVMXYNXQQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbiphenyl is a useful research compound. Its molecular formula is C13H11Br and its molecular weight is 247.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNARPVMXYNXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433422
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-26-6
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Biphenyl Derivative Chemistry

Biphenyls and their derivatives are a cornerstone in synthetic organic chemistry, recognized for their presence in medicinally active compounds, natural products, and advanced materials. rsc.org The biphenyl (B1667301) scaffold, consisting of two connected benzene (B151609) rings, is a crucial structural element in a wide array of pharmacologically active compounds and is also used to create fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. rsc.orgnih.gov

4-Bromo-2-methylbiphenyl serves as a classic example of a functionalized biphenyl derivative. cymitquimica.com The core biphenyl structure is modified with a methyl group (-CH₃) and a bromine atom (-Br). These additions are not arbitrary; they are strategically placed to alter the molecule's electronic properties and reactivity, making it a versatile intermediate for synthesizing more complex molecules. cymitquimica.comfrontiersin.org The presence of these functional groups allows for selective chemical transformations at specific points on the biphenyl backbone, a fundamental concept in the design and synthesis of new drugs and materials. rsc.org

Significance of Brominated Biphenyl Scaffolds in Organic Synthesis and Beyond

The introduction of a bromine atom onto a biphenyl (B1667301) scaffold, as seen in 4-Bromo-2-methylbiphenyl, is of significant strategic importance in organic synthesis. Brominated biphenyls are highly valued as precursors for building more elaborate molecular architectures. rsc.orgfrontiersin.org The bromine atom is an excellent leaving group in a variety of metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. frontiersin.org These reactions are fundamental tools for chemists to form new carbon-carbon bonds, allowing for the connection of the biphenyl unit to other molecular fragments. rsc.orgfrontiersin.org

The reactivity imparted by the bromine atom makes compounds like this compound key building blocks in several fields:

Pharmaceuticals : Molecules containing bromine have been shown to possess a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. rsc.org The biphenyl structure itself is a known pharmacophore, and the bromine atom provides a reactive handle to synthesize derivatives for drug discovery programs. rsc.orgnih.gov

Materials Science : The specific electronic properties of brominated aromatic compounds make them useful in the development of organic semiconductors and other functional materials. cymitquimica.com Historically, mixtures of polybrominated biphenyls (PBBs) were widely used as flame retardants in plastics and textiles due to their ability to interfere with combustion processes. rsc.orgcpcb.nic.in

Overview of Research Trajectories for Aryl Halide Systems

Direct Synthesis and Precursor Routes

Direct synthesis and the use of precursor routes offer fundamental strategies for the construction of the this compound scaffold. These methods often involve the strategic functionalization of readily available aromatic compounds.

Synthesis from Aromatic Precursors via Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a direct route to functionalized biphenyls. The nitration of 2-methylbiphenyl (B165360), for instance, has been studied to understand the steric influences on the reaction's regioselectivity. Preliminary findings indicate that nitration predominantly occurs on the methylated phenyl ring, suggesting that the methyl group's steric hindrance restricts the planarization of the carbocation intermediate. spu.edu

One proposed synthetic pathway involves the mononitration of bromobenzene (B47551) to form p-nitrobromobenzene. spu.edu Subsequently, the coupling of this intermediate with 2-methyl-phenylboronic acid, which can be synthesized from 2-bromotoluene (B146081) via a Grignard reaction with trimethyl borate, would yield a nitrated 2-methylbiphenyl derivative. spu.edu Another approach involves the nitration of toluene (B28343) to p-nitrotoluene, followed by bromination adjacent to the methyl group and subsequent Suzuki-Miyaura coupling with phenylboronic acid to produce 2-methyl-5-nitro-1,1'-biphenyl. spu.edu

The direct bromination of 2-methylbiphenyl can be achieved using reagents like N-bromosuccinimide (NBS). The Wohl–Ziegler bromination of 2-cyano-4′-methylbiphenyl to produce 4′-(bromomethyl)-2-cyanobiphenyl is a commercially significant reaction, often carried out in chlorinated solvents. acs.org Research has explored greener solvent alternatives, identifying carbonate esters like propylene (B89431) carbonate and diethyl carbonate as suitable replacements. acs.org

Synthetic Pathways from Substituted Benzoic Acids and Derivatives

Substituted benzoic acids serve as versatile precursors for the synthesis of this compound and its derivatives. These pathways often involve the initial modification of the carboxylic acid group, followed by reactions to construct the biphenyl (B1667301) system.

4-Bromo-2-methylbenzoic acid is a key starting material that can be converted to its methyl ester, methyl 4-bromo-2-methylbenzoate, through esterification with methanol (B129727) catalyzed by sulfuric acid. google.com This ester is a versatile intermediate for further transformations. google.comchemicalbook.com

A multi-step synthesis starting from 4-bromo-2-methylbenzoic acid can lead to the formation of 4-bromoacetyl-2-methyl benzoic acid methyl ester. google.com This process involves:

Esterification: Conversion of 4-bromo-2-methylbenzoic acid to its methyl ester. google.com

Palladium-Catalyzed Vinylation: The resulting ester reacts with potassium vinylfluoroborate or vinylboronic acid in the presence of a palladium catalyst. google.com

Halogenation: The vinyl-substituted intermediate undergoes halogenation with a reagent like N-bromosuccinimide (NBS) to yield the final product. google.com

This synthetic route is advantageous due to its low raw material cost, short pathway, and mild reaction conditions. google.com

Utilization of Grignard Reagents in Biphenyl Synthesis

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biphenyl compounds. organic-chemistry.orgmasterorganicchemistry.comchembk.com The reaction typically involves the addition of an organomagnesium halide to an electrophilic carbon center. organic-chemistry.orgyoutube.com

A practical synthesis of 4'-methylbiphenyl-2-carboxylic acid utilizes an ester-assisted nucleophilic aromatic substitution (SNAr) reaction. In this method, 2,6-di-tert-butyl-4-methylphenyl 2-methoxybenzoate (B1232891) is treated with 4-methylphenylmagnesium bromide, affording the corresponding 4'-methylbiphenyl-2-carboxylate in high yield. thieme-connect.com This carboxylate can then be readily saponified to the desired carboxylic acid. thieme-connect.com

The Kumada cross-coupling reaction, which utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst, is another effective method for biphenyl synthesis. rsc.org For example, the reaction of chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a palladium catalyst can produce 4′-methoxy-2-methyl-biphenyl with a high yield of 94%. rsc.org

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for constructing the biaryl scaffold of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base, is a premier method for synthesizing biphenyls. gre.ac.ukresearchgate.netmdpi.com This reaction is valued for its mild conditions, high tolerance of functional groups, and the commercial availability of its reagents. gre.ac.uk

4-Bromo-2-methylphenylboronic acid is a key building block frequently used in Suzuki-Miyaura reactions to introduce the 4-bromo-2-methylphenyl moiety. myskinrecipes.com The reaction can be used to synthesize a wide array of biphenyl derivatives. For instance, the coupling of 4-bromobenzyl chloride with p-tolylboronic acid can be selectively controlled to react at the C(sp²)–Br bond, yielding chloromethyl-1,1′-biphenyl compounds. nih.gov A one-pot, dual Suzuki coupling allows for the successive substitution of 4-bromobenzyl chloride with two different aryl groups to create unsymmetrical 4-benzyl-1,1′-biphenyl derivatives. nih.gov

Research has also focused on optimizing the reaction conditions for the Suzuki-Miyaura coupling. For example, studies have investigated the use of different palladium catalysts, bases, and solvents to improve yields and selectivity. mdpi.comresearchgate.netresearchgate.net The use of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been shown to be effective for the arylation of pyrimidine (B1678525) derivatives. mdpi.com Furthermore, temperature-controlled sequential Suzuki-Miyaura reactions have been developed to synthesize unsymmetrical terphenyls in a one-pot process. rsc.org

Below is a table summarizing various Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl derivatives.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductYieldReference
2-Iodo-4-nitrofluorobenzenePhenylboronic acidPd catalyst, PPh₃K₂CO₃Dioxane2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl81% nih.gov
5-(4-Bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidinesGood yields mdpi.com
4-Bromobenzyl chloridep-Tolylboronic acidPd(OAc)₂--4-Benzyl-1,1'-biphenyl derivatives- nih.gov
Potassium 4-bromophenyltrifluoroborate4-Methoxyphenylboronic acidPd(OAc)₂ (1 mol%)K₂CO₃EtOH/H₂OUnsymmetrical terphenyls- rsc.org

Kumada Cross-Coupling Reactions

The Kumada coupling, first reported in 1972, is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is particularly useful for generating carbon-carbon bonds and is considered one of the pioneering catalytic cross-coupling methods. wikipedia.org

For the synthesis of derivatives of this compound, a suitable Grignard reagent would be reacted with an appropriate aryl halide. For example, the reaction of (methoxyphenyl)magnesium bromide with chloromethylbenzene in the presence of a nickel or palladium catalyst can yield 4'-methoxy-2-methyl-biphenyl. rsc.org While nickel catalysts are often favored due to lower cost and toxicity, palladium catalysts can sometimes provide higher yields. rsc.org The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

The catalytic cycle for the palladium-catalyzed Kumada coupling is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling Reactions

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of synthesizing derivatives of this compound, an organozinc reagent would be coupled with an aryl halide. For instance, an aryl zinc chloride can be reacted with a haloarene in the presence of a nickel-based catalyst to produce biphenyl derivatives. rsc.org Palladium catalysts are also widely used and generally offer high chemical yields. wikipedia.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination pathway. rsc.org

Stille Cross-Coupling Reactions

The Stille coupling is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

For the synthesis of biphenyl derivatives, an arylstannane can be coupled with an aryl halide. The reaction mechanism proceeds through the characteristic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The Stille reaction tolerates a wide variety of functional groups. nih.gov For example, electron-rich, electron-neutral, and electron-deficient aryl bromides, as well as those bearing electrophilic functional groups like aldehydes and ketones, can undergo successful coupling. nih.gov

Other Transition Metal-Catalyzed Coupling Approaches

While Suzuki and Negishi couplings are prominent, other transition metal-catalyzed methods provide alternative pathways to this compound and its derivatives. These methods can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed cross-coupling of arenediazonium salts with organoindium or organobismuth reagents represents one such alternative. thieme.de Arenediazonium salts are highly reactive electrophiles, which can allow for coupling reactions at ambient temperatures with simple palladium pre-catalysts like palladium(II) acetate (B1210297), often without the need for activating ligands. thieme.de The use of air- and moisture-stable triarylbismuth compounds further simplifies the handling process compared to more sensitive organometallic reagents. thieme.de

The Hiyama cross-coupling reaction, which pairs aryl halides with organosilanes, is another valuable tool. rsc.orgmdpi.com This reaction is noted for the low toxicity of the boron compounds and their byproducts. acs.org The process typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organosilane (often activated by a fluoride (B91410) source like TBAF), and reductive elimination to form the biaryl product. rsc.org Recent developments have focused on expanding the substrate scope and improving efficiency, for instance, by using specific ligands or catalyst systems like PdCl2 with H-spirophosphorane ligands. mdpi.com

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for the synthesis of biphenyl derivatives. researchgate.netarabjchem.org Modern variations of the Ullmann coupling and other metal-catalyzed reactions provide pathways to construct the biphenyl scaffold, which can then be further functionalized. rsc.orgarabjchem.org Additionally, manganese-catalyzed cross-coupling reactions have been explored. For example, MnCl2 can catalyze the reaction between aryl halides and Grignard reagents, potentially proceeding through a radical nucleophilic aromatic substitution (SRN1) mechanism. dtu.dk

These alternative coupling strategies broaden the synthetic chemist's toolkit for accessing complex biphenyl structures like this compound, each with its own set of advantages regarding reagent stability, reaction conditions, and functional group compatibility. thieme.deacs.orgeie.gr

Bromination Strategies and Selectivity Control

The introduction of a bromine atom onto a methylbiphenyl scaffold can be achieved through various methods, primarily categorized into benzylic bromination at the methyl group or electrophilic aromatic substitution on one of the phenyl rings. The choice of method and reaction conditions is critical for controlling the regioselectivity of the final product.

Wohl–Ziegler Bromination and its Variants

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orglibretexts.org This reaction is particularly relevant for the synthesis of 4'-(bromomethyl)-2-cyanobiphenyl, a key intermediate for various pharmaceuticals, from 2-cyano-4'-methylbiphenyl (B41195). au.dkacs.org

The reaction proceeds via a radical chain mechanism. libretexts.orgorganic-chemistry.org A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from NBS. wikipedia.orggoogle.com This bromine radical then abstracts a hydrogen atom from the benzylic position of the methyl group on the biphenyl ring. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org The benzylic radical then reacts with a molecule of NBS (or Br2 generated in situ) to form the brominated product and a new bromine radical, which continues the chain reaction. organic-chemistry.org

Historically, carbon tetrachloride (CCl4) has been the solvent of choice for Wohl-Ziegler brominations because NBS is poorly soluble in it, which helps maintain the low concentration of bromine necessary to suppress competing ionic addition reactions. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, its use is now heavily restricted. wikipedia.org

Bromination of Methylbiphenyl Precursors

The direct bromination of methylbiphenyl precursors can be directed to either the aromatic ring or the methyl group, depending on the chosen reagents and conditions.

Regioselective Bromination Techniques

Achieving regioselectivity in the electrophilic aromatic bromination of 2-methylbiphenyl requires an understanding of the directing effects of the substituents. The phenyl group is generally considered a weak activator and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.com Similarly, the methyl group is also an activating, ortho, para-directing group. savemyexams.com In the bromination of biphenyl itself, substitution tends to occur at the 4-position (para) due to less steric hindrance compared to the ortho positions. chemistrysteps.com

For a substrate like 2-methylbiphenyl, the electrophilic attack will be directed to the positions activated by both the methyl and phenyl groups. The precise outcome can be influenced by the choice of brominating agent and reaction conditions. For instance, using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile (B52724) has been shown to be an effective method for the regioselective electrophilic bromination of activated arenes. cdnsciencepub.comnih.gov The use of zeolites or reagents like tetraalkylammonium tribromides can also induce high para-selectivity in the bromination of aromatic compounds. nih.gov

Influence of Radical Initiators and Oxidants on Bromination

The role of initiators and oxidants is crucial in determining the outcome of bromination reactions.

In benzylic bromination , radical initiators such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN) are essential. google.comderpharmachemica.com They facilitate the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS) or the Br-Br bond in molecular bromine, initiating the radical chain reaction that leads to substitution on the methyl group. libretexts.orgorganic-chemistry.org Visible light can also serve as a safe and efficient photochemical activator, providing the energy for homolytic cleavage and replacing chemical initiators. acs.orgoup.com

In aromatic bromination , oxidants are often used in combination with a bromide source (e.g., KBr, NH4Br, or HBr) to generate the electrophilic bromine species in situ. acs.orgjalsnet.com This approach, often termed oxidative bromination, avoids the direct use of hazardous molecular bromine. acs.orgorganic-chemistry.org Common oxidants include hydrogen peroxide (H2O2), Oxone®, and nitric acid. acs.orgorganic-chemistry.orgtandfonline.com For example, a system using an alkali metal bromide with aqueous nitric acid can effectively brominate activated aromatic compounds. acs.org Similarly, ammonium (B1175870) bromide with Oxone® as the oxidant provides a mild and efficient method for selective bromination. organic-chemistry.orgthieme-connect.com The choice of oxidant can influence the reactivity and selectivity of the bromination process.

Green Chemistry Approaches in Bromination Solvent Selection

Significant efforts have been made to replace hazardous solvents traditionally used in bromination reactions, such as carbon tetrachloride and other chlorinated solvents. au.dkclaremont.edu The principles of green chemistry encourage the use of more environmentally benign alternatives. claremont.edu

For Wohl-Ziegler bromination, studies have identified greener solvent options. Research on the bromination of 2-cyano-4'-methylbiphenyl found that carbonate esters, such as propylene carbonate and diethyl carbonate, are suitable replacements for chlorinated solvents, providing good conversion and yield. au.dkacs.org Ethyl acetate is another environmentally friendly solvent that has been explored for radical bromination reactions. psu.edu

Beyond solvent replacement, other green approaches include performing reactions in water or using solvent-free conditions. rsc.orgresearchgate.net Aqueous systems, such as using a bromide-bromate couple or HBr promoted by an oxidant in water, have been developed for the bromination of aromatic compounds. researchgate.netacs.org Microwave-assisted reactions, which can shorten reaction times and reduce energy input, have also been successfully applied in greener solvents like diethyl carbonate. claremont.edupsu.edu These methods aim to reduce the environmental impact of bromination processes by minimizing waste and avoiding toxic substances. organic-chemistry.orgrsc.org

Data Tables

Table 1: Comparison of Solvents for the Wohl-Ziegler Bromination of 2-Cyano-4'-methylbiphenyl

Solvent Conversion (%) Yield (%) Reference
Propylene Carbonate 83.5 76.0 au.dkacs.org
Diethyl Carbonate 88.9 71.0 au.dkacs.org
Ethyl Acetate - - psu.edu

Table 2: Oxidative Bromination Systems for Aromatic Compounds

Bromine Source Oxidant Solvent Conditions Reference
Ammonium Bromide Oxone® Methanol or Water Ambient Temperature organic-chemistry.orgthieme-connect.com
Potassium Bromide Hydrogen Peroxide Acetic Acid - thieme-connect.com
Alkali Metal Bromide Nitric Acid Liquid-liquid, two-phase Ambient Conditions acs.org
HBr trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane Water Room Temperature researchgate.net

Sequential Lithiation and Electrophilic Introduction

The synthesis of unsymmetrically substituted biaryls is of significant interest for creating functional materials, pharmaceuticals, and agrochemicals. d-nb.info A powerful strategy for achieving this is the sequential functionalization of dihalobiaryls. d-nb.infobeilstein-journals.orgnih.gov This process typically involves a selective monolithiation of a dibromobiphenyl via a halogen-lithium exchange reaction, followed by quenching with a first electrophile. The remaining bromine atom can then be used for subsequent transformations, such as a second lithiation-electrophile sequence or a transition metal-catalyzed cross-coupling reaction. d-nb.infobeilstein-journals.orgnih.gov

However, a major challenge in conventional batch reactors is controlling the reaction to prevent the formation of dilithiated byproducts, which occurs even when only one equivalent of the lithiating agent (e.g., n-butyllithium) is used. d-nb.infobeilstein-journals.org This lack of selectivity leads to a mixture of products and reduces the yield of the desired monosubstituted compound. d-nb.info

Microflow systems offer a robust solution to the selectivity challenges encountered in the lithiation of dihalobiaryls. d-nb.infobeilstein-journals.org These systems, which consist of micromixers and microtube reactors, leverage rapid mixing and precise temperature control to achieve reaction conditions that are difficult to replicate in standard batch processes. d-nb.infonih.govmdpi.com

When a reaction like lithiation is faster than the mixing of the reagents, selectivity is often poor. d-nb.info Microflow reactors enable extremely fast, homogeneous mixing of the dihalobiaryl and the butyllithium (B86547) solution, ensuring that the monolithiated intermediate can be generated and reacted with an electrophile before a second lithiation event can occur. d-nb.infobeilstein-journals.org This high degree of control allows for selective monolithiation at temperatures much higher (e.g., 0 °C or 24 °C) than the cryogenic temperatures (-78 °C) typically required for batch reactions. d-nb.infonih.gov

Research has demonstrated the successful selective monolithiation of various dibromobiaryls, including 2,2′-dibromobiphenyl and 4,4′-dibromobiphenyl, followed by reaction with electrophiles like iodomethane, benzaldehyde, and chlorotrimethylsilane, to produce the corresponding unsymmetrically substituted biphenyls in high yields. d-nb.info Integrated microflow systems composed of multiple micromixers and reactors can even facilitate the sequential introduction of two different electrophiles in a single continuous process without isolating intermediates. d-nb.infomdpi.com

The ability to control the extent of lithiation (mono- versus di-) is paramount for the strategic synthesis of biphenyl derivatives. In conventional batch reactors, achieving high selectivity for monolithiation is notoriously difficult. For example, the reaction of 2,2′-dibromobiphenyl with one equivalent of n-butyllithium in a batch flask at temperatures from -78 °C up to 24 °C consistently produces a mixture of the desired monolithiated product (2-bromobiphenyl) and the dilithiated byproduct (biphenyl). d-nb.infobeilstein-journals.orgnih.gov

The key advantage of microflow systems is their ability to precisely manage reaction parameters that govern this selectivity. The primary factors include:

Mixing Speed : Fast micromixing ensures a uniform concentration of the lithiating agent, preventing localized excesses that lead to dilithiation. d-nb.info

Residence Time : The reaction time can be controlled with sub-second precision by adjusting the flow rate and the length of the microtube reactor. This allows the monolithiated species to be generated and immediately trapped by an electrophile before it can react further. d-nb.infobeilstein-journals.org

Temperature : While lower temperatures generally favor selectivity, microflow systems enable high selectivity even at ambient temperatures, which is more practical for industrial applications. d-nb.infonih.gov

The table below illustrates the superior selectivity achieved in a microflow system compared to a conventional batch reactor for the monolithiation of 2,2′-dibromobiphenyl.

Reactor TypeTemperature (°C)Yield of 2-Bromobiphenyl (Mono-lithiated Product) (%)Yield of Biphenyl (Di-lithiated Product) (%)Reference
Macrobatch-787512 d-nb.info
Macrobatch05923 d-nb.info
Microflow-78914 d-nb.info
Microflow0895 d-nb.info

These results clearly show that the microflow system provides significantly higher yields of the monolithiated product while minimizing the formation of the dilithiated byproduct across a range of temperatures. d-nb.info

Advanced Synthetic Transformations of Biphenyl Systems

The Friedel-Crafts reaction, first discovered in 1877, is a fundamental method for forming carbon-carbon bonds by attaching alkyl or acyl groups to an aromatic ring. chemistrylearner.commasterorganicchemistry.com This electrophilic aromatic substitution reaction is a cornerstone in the synthesis of substituted biphenyls. chemistrylearner.comrsc.org

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemistrylearner.comlibretexts.org For example, biphenyl can be alkylated with tert-butyl chloride using a catalytic amount of FeCl₃ to produce 4,4′-di-tert-butylbiphenyl. chemistrylearner.comrsc.org However, this reaction is susceptible to limitations, including carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. libretexts.org

Friedel-Crafts Acylation is often preferred as it overcomes some of the limitations of alkylation. chemistrylearner.com In this reaction, an acyl group is introduced to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. rsc.orglibretexts.org This reaction is used to synthesize aryl ketones, which are valuable intermediates in the fine chemical and pharmaceutical industries. rsc.org For instance, 4-phenylbenzoyl-propionic acid can be prepared through the Friedel-Crafts acylation of biphenyl with succinic anhydride and AlCl₃. rsc.org A significant difference from alkylation is that the Lewis acid is consumed in acylation and must be used in stoichiometric amounts. chemistrylearner.com

The reactivity and regioselectivity of these reactions on a substituted biphenyl like this compound would be influenced by the directing effects of the existing bromo and methyl substituents. In a related example, the Friedel-Crafts acylation of 4-bromophenol (B116583) was attempted to introduce an acyl group at the ortho position, though the 4-bromo substituent was found to have an unfavorable influence on the reaction under the tested conditions. nih.gov This highlights that substituent effects must be carefully considered when planning such syntheses.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orglibretexts.org Unlike the more common electrophilic substitutions that aromatic compounds undergo, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com

For a brominated biphenyl to undergo nucleophilic substitution, the biphenyl ring system must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, positioned ortho or para to the bromine atom. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon atom bearing the bromine. libretexts.orgmasterorganicchemistry.com The bromine atom functions as the leaving group in this substitution. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition : The nucleophile attacks the electrophilic carbon attached to the bromine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org

Elimination : The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled. libretexts.org

While simple aryl halides like this compound are generally resistant to nucleophilic attack under standard conditions, the reaction can be facilitated with very strong nucleophiles or under forcing conditions. libretexts.org The reactivity can also be observed in heteroaromatic systems; for example, 5-bromo-1,2,3-triazines readily undergo SNAr reactions with phenols. nih.gov In the context of biphenyl synthesis, the displacement of a fluorine atom (which can act as a leaving group in SNAr) on a fluoroarene by a methoxide (B1231860) nucleophile has been used to create methoxyarene precursors for methoxylated PCB derivatives. nih.gov

Reaction Mechanisms of Cross-Coupling Processes

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, possessing a reactive carbon-bromine bond, is a suitable substrate for these transformations, which are typically catalyzed by transition metals like palladium. rrjournals.comrsc.org The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.org

Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura coupling, commences with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent transition metal catalyst, typically a Pd(0) complex. rrjournals.comlibretexts.org This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar Pd(II) intermediate. rrjournals.com This process increases the oxidation state of the metal from 0 to +2.

The subsequent step is transmetalation , where a ligand from an organometallic reagent is transferred to the Pd(II) complex. rrjournals.com In the context of a Suzuki coupling, this involves the reaction of the Pd(II) intermediate with an organoboron compound in the presence of a base. rsc.org The base activates the organoboron species, facilitating the transfer of its organic group to the palladium center and displacing the halide.

The final step of the catalytic cycle is reductive elimination . rrjournals.comlibretexts.org In this intramolecular process, the two organic ligands on the palladium center couple and are eliminated as the final product, a new biphenyl derivative. rsc.org This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. rrjournals.com The ligands must be in a cis position to each other for reductive elimination to occur. libretexts.org

Role of Catalytic Species (e.g., Pd(0), Pd(II), Co(I), Co(II))

The catalytic activity in cross-coupling reactions is intrinsically linked to the accessible oxidation states of the metal catalyst.

Palladium (Pd(0)/Pd(II)) : The Pd(0)/Pd(II) catalytic cycle is the most common and well-understood pathway for many cross-coupling reactions. libretexts.orgnih.gov The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. nih.gov The resulting Pd(II) intermediate then undergoes transmetalation and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The efficiency of this cycle can be influenced by the specific palladium precursor used, such as Pd(OAc)₂ or PdCl₂, which are reduced in situ to the active Pd(0) species. dtu.dkresearchgate.net

Cobalt (Co(I)/Co(II)) : Cobalt-based catalysts have emerged as a more sustainable alternative to palladium for cross-coupling reactions. Mechanistic studies on cobalt-catalyzed Suzuki-Miyaura couplings suggest the involvement of Co(I) and Co(II) species. bris.ac.uk An induction period observed in some reactions is proposed to be the time required for the formation of an active (NHC)Co(I) species from a Co(II) precatalyst. bris.ac.uk This Co(I) species is believed to be the active catalyst that enters the cross-coupling cycle.

Ligand Effects on Catalytic Activity and Selectivity

Ligands play a crucial role in modulating the properties of the metal catalyst, thereby influencing the efficiency and selectivity of the cross-coupling reaction. The steric and electronic properties of the ligands can be fine-tuned to optimize the reaction outcome. researchgate.net

Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity. nih.gov These ligands can stabilize the metal center, promote oxidative addition, and facilitate reductive elimination. conicet.gov.ar The choice of ligand can also influence the regioselectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrate. The bite angle of bidentate ligands is a significant factor in determining the efficiency of the coupling reaction. researchgate.net

Recent research has also explored the use of N-heterocyclic carbenes (NHCs) as ligands for palladium catalysts. nih.gov NHC-palladium complexes have demonstrated high catalytic activity in Suzuki-Miyaura coupling reactions, with the electronic properties of the NHC ligand influencing the reaction's success. nih.gov

Ligand TypeEffect on CatalysisExample
Bulky PhosphinesEnhance catalytic activity, promote key steps. nih.govconicet.gov.art-Bu₃P nih.gov
N-Heterocyclic CarbenesHigh catalytic activity, influenced by electronics. nih.govPEPPSI-type palladium complexes nih.gov
Bidentate LigandsBite angle influences efficiency. researchgate.netDPPE, DPPB, BINAP nih.gov

Influence of Base and Solvent on Reaction Kinetics and Mechanisms

The choice of base and solvent can significantly impact the kinetics and mechanism of cross-coupling reactions.

Base : The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. It activates the organoboron reagent, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. rsc.org The strength and nature of the base can affect the reaction rate and yield. For instance, in some Suzuki-Miyaura reactions, strong bases like KOtBu and K₂CO₃ have been shown to be effective, while in others, milder bases like NaHCO₃ may be used. nih.gov

Solvent : The solvent influences the solubility of the reactants and the catalyst, and it can also affect the stability of the intermediates in the catalytic cycle. The polarity of the solvent can play a role in the reaction mechanism. For example, the use of aqueous or mixed aqueous-organic solvent systems is common in Suzuki-Miyaura reactions. researchgate.net In some cases, the solvent itself can act as a ligand or co-catalyst. The selection of an appropriate solvent is also crucial for process safety and environmental considerations, with a trend towards greener alternatives. acs.org

Mechanisms of Electrophilic Aromatic Substitution on Biphenyls

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including biphenyls. dalalinstitute.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The π-electron system of the biphenyl molecule makes it susceptible to attack by electrophiles. dalalinstitute.com The presence of substituents on the biphenyl rings influences the rate and regioselectivity of the reaction.

Regioselectivity and Steric Hindrance in Substituted Biphenyls

The position of electrophilic attack on a substituted biphenyl is directed by the electronic and steric effects of the existing substituents. libretexts.org In the case of this compound, the methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

The directing effects of these substituents are a result of their influence on the stability of the arenium ion intermediate. Activating groups stabilize the intermediate, particularly when the positive charge is located on the carbon atom bearing the substituent, leading to faster reaction rates at the ortho and para positions. libretexts.org

Steric hindrance also plays a significant role in determining the regioselectivity of EAS on substituted biphenyls. ccspublishing.org.cn The presence of the methyl group at the 2-position in this compound creates steric hindrance around the ortho positions (positions 3 and 1'). This steric bulk can hinder the approach of the electrophile to these positions, making substitution at the less hindered positions more favorable.

For example, in the nitration of 2-methylbiphenyl, the steric influence of the methyl group can restrict the planarization of the carbocation intermediate, favoring nitration on the methylated phenyl ring. spu.edu Similarly, the bromination of phenols with sterically hindered substituents has been shown to favor para-bromination due to steric hindrance at the ortho positions. ccspublishing.org.cn Therefore, in electrophilic substitution reactions of this compound, the electrophile is expected to preferentially attack the positions that are electronically activated and sterically accessible.

PositionElectronic EffectSteric HindrancePredicted Reactivity
3Activated by methyl, deactivated by bromoHighLow
5Activated by methylLowHigh
6Activated by methyl, deactivated by bromoModerateModerate
2'Deactivated by bromoHighLow
3'Deactivated by bromoLowModerate
5'Deactivated by bromoLowModerate
6'Deactivated by bromoHighLow

Planarity and Conformational Effects on Reactivity

The reactivity of biphenyl systems is significantly influenced by the dihedral angle (the angle of twist) between the two aromatic rings. In an ideal, planar conformation, maximum π-conjugation occurs between the rings, which can stabilize reaction intermediates. However, the presence of substituents at the ortho positions (positions 2, 2', 6, and 6') introduces steric hindrance that forces the rings to twist out of planarity.

For this compound, the methyl group at the 2-position creates substantial steric strain against the hydrogens of the second phenyl ring. This forces the molecule into a non-planar conformation. While the barrier to rotation to a planar state for unsubstituted biphenyl is less than 2 kcal/mol, the barrier for 2-methylbiphenyl is significantly higher, at over 10 kcal/mol. spu.edu This increased energy barrier to planarity means that reaction intermediates that would benefit from a planar, fully conjugated system are less stable and harder to form.

This conformational restraint has direct consequences on reactivity:

Reduced Electronic Communication : The twisted conformation reduces the overlap of p-orbitals between the two rings, diminishing the electronic effects (both resonance and inductive) that one ring can exert on the other. For instance, the electron-donating or -withdrawing character of a substituent on one ring has a lessened impact on the reactivity of the other ring.

Steric Shielding : The methyl group can sterically hinder the approach of reagents to the nearby bromine atom at the 4-position and the adjacent carbon atoms, potentially slowing down reactions at those sites.

Intermediate Destabilization : In reactions that proceed through a planar carbocation intermediate, such as some electrophilic aromatic substitutions, the steric clash of the methyl group raises the energy of this intermediate. spu.edu This can deactivate the ring system compared to a planar analogue. For example, in the nitration of 2-methylbiphenyl, the reaction favors the methylated phenyl ring, indicating that the steric influence restricts the planarization that would allow the positive charge of the intermediate to be delocalized across both rings. spu.edu The presence of a substituent at the 2-position can impart enough conformational restraint to significantly reduce or eliminate binding affinity at biological sites, such as the estrogen receptor, which favors more planar conformations. nih.gov

The following table summarizes the conformational properties and their implications for reactivity.

PropertyUnsubstituted Biphenyl2-Methylbiphenyl (as a proxy for this compound)Effect on Reactivity
Rotational Barrier < 2 kcal/mol spu.edu> 10 kcal/mol spu.eduHigher energy required to achieve planar transition states.
Ground State Dihedral Angle ~44°~58-60°Reduced π-conjugation between the rings.
Intermediate Stability Can readily adopt planar conformation to stabilize charge.Planar intermediate is sterically disfavored and high in energy. spu.eduDeactivation towards reactions requiring planar intermediates.

Radical Mechanisms in Bromination and Other Transformations

Radical reactions, particularly benzylic bromination, are a key transformation pathway for methyl-substituted aromatic compounds. While this compound already contains a bromine on the aromatic ring, understanding the radical mechanism is crucial for its synthesis from 2-methylbiphenyl or for further transformations at the methyl group. The bromination of the benzylic position (the methyl group) proceeds via a free-radical chain mechanism. masterorganicchemistry.com

This mechanism consists of three distinct stages:

Initiation : The reaction begins with the generation of a bromine radical (Br•). This is typically achieved by the homolytic cleavage of a bromine source, such as molecular bromine (Br₂) using UV light or heat, or more commonly, by using a radical initiator like Azobisisobutyronitrile (AIBN). byjus.comresearchgate.net

Propagation : This stage consists of a two-step cycle that continues the chain reaction.

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methylbiphenyl. This is the most favorable position for hydrogen abstraction because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. libretexts.org

The newly formed benzylic radical then reacts with a molecule of Br₂ (or another bromine source like N-Bromosuccinimide, NBS) to form the brominated product (in this case, 2-(bromomethyl)biphenyl) and a new bromine radical, which can then start the cycle again. masterorganicchemistry.comlibretexts.org

Termination : The reaction ceases when radicals are consumed through combination reactions. This can happen when two bromine radicals combine to form Br₂, two benzylic radicals combine, or a bromine radical and a benzylic radical combine. byjus.com

The use of N-Bromosuccinimide (NBS) is often preferred for benzylic bromination as it maintains a low, steady concentration of Br₂ in the reaction mixture, which helps to suppress competing reactions like electrophilic addition to the aromatic ring. libretexts.org

StageReaction Description
Initiation A radical initiator (e.g., AIBN) or UV light generates an initial bromine radical (Br•). byjus.com
Propagation (Step 1) The bromine radical abstracts a hydrogen from the methyl group of 2-methylbiphenyl, forming a resonance-stabilized benzylic radical and HBr. libretexts.org
Propagation (Step 2) The benzylic radical reacts with a bromine source (e.g., Br₂ generated from NBS + HBr) to yield the product and a new bromine radical. libretexts.org
Termination Radicals combine in various ways (e.g., Br• + Br• → Br₂) to end the chain reaction. byjus.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming its constitution.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, 4-bromomethylbiphenyl, the protons on the biphenyl system typically appear in the aromatic region (around 7.3-7.6 ppm), while the methyl protons would be expected to resonate upfield, at approximately 2.48 ppm, appearing as a singlet rsc.org. The specific splitting patterns and chemical shifts of the aromatic protons in this compound would provide definitive information about the substitution pattern on the two phenyl rings.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for the similar compound 4-Bromo-4'-methylbiphenyl shows a number of distinct signals in the aromatic region, corresponding to the different carbon environments within the biphenyl structure nih.gov. For this compound, one would expect to see 13 distinct signals corresponding to each unique carbon atom, including the methyl carbon, the bromine-substituted carbon, and the carbons of the two phenyl rings.

Nucleus Typical Chemical Shift Range (ppm) for Related Compounds Expected Multiplicity
Aromatic Protons (¹H)7.0 - 8.0Doublets, Triplets, Multiplets
Methyl Protons (¹H)~2.5Singlet
Aromatic Carbons (¹³C)120 - 145Singlet
Methyl Carbon (¹³C)~20Singlet

This interactive table provides expected NMR data based on analogous compounds.

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations of this compound. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, available through Attenuated Total Reflectance (ATR) techniques, would display characteristic absorption bands nih.gov. Key expected vibrations include C-H stretching from the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which typically appears at lower wavenumbers (around 500-600 cm⁻¹) researchgate.net.

Raman Spectroscopy: FT-Raman spectroscopy provides information on the polarizability of molecular bonds nih.gov. For this compound, the symmetric vibrations of the biphenyl system are often strong in the Raman spectrum, providing complementary information to the IR data libretexts.org. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule nih.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

For a related compound, 4-Bromo-4'-methylbiphenyl, GC-MS analysis shows that the top mass-to-charge ratio (m/z) peaks are observed at 248 and 246, corresponding to the molecular ions containing the two isotopes of bromine (⁸¹Br and ⁷⁹Br) in nearly equal abundance nih.gov. Another significant peak is often seen at m/z 165, which corresponds to the loss of the bromine atom nih.gov. The mass spectrum of this compound is expected to show a similar pattern, with the molecular ion peak being a characteristic doublet, confirming the presence of a single bromine atom.

Ion Expected m/z Significance
[M]⁺ (with ⁷⁹Br)246Molecular Ion
[M]⁺ (with ⁸¹Br)248Molecular Ion Isotope
[M-Br]⁺167Loss of Bromine Atom
[C₁₃H₁₁]⁺167Biphenylmethyl fragment

This interactive table outlines the expected mass spectrometry fragmentation for this compound.

X-ray Diffraction (XRD) Analysis of Biphenyl Derivatives

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to predict the optimized geometry, vibrational frequencies, and other properties of this compound researchgate.netresearchgate.net.

Molecular Structure: DFT calculations can determine the most stable conformation of the molecule, including bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings. These calculated geometric parameters can then be compared with experimental data from X-ray diffraction of similar compounds to validate the computational model researchgate.net.

Computational Chemistry and Spectroscopic Characterization for Mechanistic Elucidation and Structure Activity Relationships

Spectroscopic and Computational Analyses

For a molecule like 4-Bromo-2-methylbiphenyl, NBO analysis can elucidate several key structural and electronic features. The primary Lewis structure would consist of sigma (σ) bonds forming the carbon framework of the two phenyl rings and the C-Br and C-CH₃ bonds, as well as the pi (π) bonds of the aromatic system. wisc.edu However, deviations from this idealized structure, revealed by NBO analysis, are crucial for understanding its chemical behavior.

Key intramolecular interactions in this compound that would be characterized by NBO analysis include:

Hyperconjugation: Interactions between the filled C-H and C-C σ bonds of the methyl group and the empty π* antibonding orbitals of the adjacent phenyl ring. These σ → π* interactions contribute to the stabilization of the molecule and influence the electron density distribution in the aromatic system.

Lone Pair Delocalization: The lone pairs on the bromine atom can delocalize into the π* antibonding orbitals of the phenyl ring to which it is attached. This n → π* interaction is a form of resonance that increases the electron density in the ring, affecting its reactivity, and contributes to the stability of the molecule. materialsciencejournal.org

Inter-ring Interactions: Delocalization between the π orbitals of one phenyl ring and the π* orbitals of the other. The extent of this π → π* interaction is dependent on the dihedral angle between the two rings, which is influenced by the steric hindrance from the ortho-methyl group.

The stabilization energies (E(2)) calculated from NBO analysis provide a quantitative measure of these delocalization effects. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability. materialsciencejournal.org The analysis also provides information on the natural atomic charges and the hybrid composition of the NBOs, offering a detailed picture of the electron distribution and bonding within the molecule. uni-muenchen.de

Table 1: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1-C6)π(C'1-C'6)2.5 - 5.0Inter-ring conjugation
n(Br)π(C3-C4)1.0 - 3.0Lone pair delocalization
σ(C-H) of CH₃π*(C1-C2)0.5 - 1.5Hyperconjugation

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis for this compound. Actual values would require specific quantum chemical calculations.

Non-linear optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. dtic.mil Materials with significant NLO properties are crucial for applications in optical communications, data processing, and frequency conversion technologies. dtic.milmdpi.com The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. mdpi.com Molecules with large β values are promising candidates for NLO materials.

The magnitude of the first hyperpolarizability is strongly influenced by the electronic structure of a molecule. Key features that often lead to a large β value include:

The presence of an extended π-conjugated system.

The existence of electron-donating and electron-accepting groups at opposite ends of the conjugated system, leading to a significant change in dipole moment upon electronic excitation.

Molecular asymmetry.

This compound possesses several of these structural characteristics. The biphenyl (B1667301) core provides an extended π-electron system. The methyl group (-CH₃) acts as a weak electron-donating group through hyperconjugation and induction, while the bromine atom (-Br) is an electron-withdrawing group due to its electronegativity, although its lone pairs can participate in π-donation. This donor-acceptor substitution pattern on the biphenyl framework can lead to intramolecular charge transfer, which is a key mechanism for generating a large NLO response.

Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. The first hyperpolarizability tensor components can be calculated using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). bohrium.com These calculations can be performed for the static case (zero frequency) or for dynamic cases involving specific laser frequencies. mdpi.com

For this compound, theoretical calculations would involve:

Geometry Optimization: Obtaining the minimum energy structure of the molecule.

Frequency Calculation: To confirm the structure is a true minimum and to obtain thermodynamic properties.

Hyperpolarizability Calculation: Using a suitable level of theory and basis set to compute the β tensor components. The total first hyperpolarizability (β₀) is then calculated from these components.

The results of such calculations would provide insight into the potential of this compound as an NLO material. Comparisons with known NLO molecules, such as p-nitroaniline, would help to benchmark its performance. The ortho-methyl group, by inducing a twist in the biphenyl system, would also be expected to influence the NLO properties, and computational studies could quantify this effect.

Table 2: Representative First Hyperpolarizability (β) Values for Organic Molecules

CompoundMethod/Basis Setβ₀ (10⁻³⁰ esu)
p-NitroanilineCAM-B3LYP/6-311++G(2d,2p)9.2
Benzene (B151609)MNDO0
This compound (Hypothetical) DFT/Appropriate Basis Set Predicted to be non-zero

Note: The value for this compound is a prediction based on its structural features. Actual calculation is required for a quantitative value.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japsonline.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule with a specific protein target. ekb.eg By simulating the interaction at a molecular level, docking can help to identify potential drug candidates and guide their optimization. researchgate.net

Biphenyl derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. researchgate.netnih.gov For example, some biphenyl compounds act as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation. japsonline.com The structural features of this compound, a substituted biphenyl, make it a candidate for investigation against various biological targets.

A molecular docking study for this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A protein target of interest (e.g., COX-2, PDB ID: 5IKR) would be chosen based on the known activities of similar compounds. The protein structure, typically obtained from the Protein Data Bank, would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically explore different orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. japsonline.com

For this compound, docking studies could predict its potential to bind to targets where other biphenyl or bromo-aromatic compounds have shown activity. For instance, docking against FimH adhesin could explore its potential as an antibacterial agent for urinary tract infections. nih.gov The results would be presented as a binding energy score and a visualization of the binding mode, highlighting the specific interactions that stabilize the ligand-protein complex.

Table 3: Example of Molecular Docking Results for a Biphenyl Derivative against a Hypothetical Protein Target

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
This compound COX-2 (Hypothetical)-7.5 to -9.0Tyr385, Ser530, Val523
Flurbiprofen (known inhibitor)COX-2-8.5Arg120, Tyr355, Ser530

Note: The data for this compound is hypothetical and illustrates the potential outcome of a docking study.

Multivariate analysis and chemometrics are powerful statistical tools used to analyze complex chemical data. rsc.org In the context of chemical synthesis, these methods can be employed to optimize reaction conditions, such as solvent, catalyst, temperature, and reagent concentrations, by identifying the key factors and their interactions that influence the reaction yield and selectivity. chemistryviews.org This data-driven approach is more efficient than the traditional one-factor-at-a-time (OFAT) method, as it can reveal synergistic effects between variables. covasyn.com

For the optimization of a reaction to produce this compound, a Design of Experiments (DoE) approach could be implemented. This would involve systematically varying multiple reaction parameters simultaneously. The results (e.g., yield) would then be analyzed using multivariate techniques like Partial Least Squares (PLS) regression to build a model that predicts the yield based on the reaction conditions. This model can then be used to identify the optimal conditions for maximizing the yield.

A study on the bromination of a related compound, 2-cyano-4'-methylbiphenyl (B41195), utilized a response surface methodology (RSM) combined with solvent principal components to identify greener solvent alternatives to chlorinated solvents. rsc.org This approach successfully identified carbonate esters as suitable replacements, demonstrating the power of multivariate analysis in reaction optimization.

Table 4: Example of a Factorial Design for Optimizing a Suzuki Coupling Reaction

ExperimentTemperature (°C)Catalyst Loading (mol%)Base Concentration (M)SolventYield (%)
18011Toluene (B28343)75
210011Toluene85
38021Toluene82
410021Toluene92
58012Dioxane78
610012Dioxane88
78022Dioxane86
810022Dioxane95

Note: This table represents a simplified 2³ factorial design with an additional variable (solvent) to illustrate the concept. The yield data is hypothetical.

Computational modeling of reaction rates and regioselectivity provides valuable insights into reaction mechanisms and helps in predicting the outcomes of chemical transformations. For a molecule like this compound, such modeling can be applied to both its synthesis and its subsequent functionalization reactions.

Modeling of Reaction Rates: The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org The kinetics of these reactions can be complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). researchgate.net Mathematical models can be developed to describe the reaction rate based on the concentrations of reactants, catalyst, and intermediates. mdpi.com These models are often based on proposed mechanisms, such as the Langmuir-Hinshelwood model for heterogeneous catalysis. researchgate.net By fitting the model to experimental kinetic data, rate constants for the individual steps can be determined, and the rate-determining step of the reaction can be identified. acs.org Computational studies using DFT can also be employed to calculate the activation energies for each step in the catalytic cycle, providing a theoretical basis for the kinetic model. researchgate.net

Modeling of Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, this is relevant when considering further electrophilic substitution reactions on the aromatic rings. The existing methyl and bromo substituents, as well as the other phenyl ring, will direct incoming electrophiles to specific positions.

Computational chemistry can predict the regioselectivity of such reactions by calculating the relative stabilities of the possible intermediates (e.g., arenium ions in electrophilic aromatic substitution). nih.gov The transition state energies for the formation of these intermediates can be calculated, and according to the Hammond postulate, the most stable intermediate will be formed through the lowest energy transition state, thus determining the major product. nih.gov Factors influencing the stability of the intermediates include the electronic effects (inductive and resonance) of the substituents. For this compound, the interplay between the ortho-directing methyl group and the para-directing bromo group, along with steric effects, would determine the outcome of further substitutions.

Table 5: Hypothetical Calculated Activation Energies for Electrophilic Bromination of 2-Methylbiphenyl (B165360)

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
C4 (para to methyl)0This compound
C6 (ortho to methyl)+2.5Minor product
C'4 (para to phenyl)+1.8Minor product

Note: This table is a hypothetical representation of computational results to explain how modeling can predict the regioselectivity in the synthesis of this compound from 2-methylbiphenyl.

Applications and Advanced Materials Research Involving 4 Bromo 2 Methylbiphenyl Scaffolds

Medicinal Chemistry and Pharmaceutical Applications

The biphenyl (B1667301) framework, a core feature of 4-Bromo-2-methylbiphenyl, is a privileged structure in drug discovery, lending itself to the synthesis of molecules with diverse biological activities.

Angiotensin II Receptor Antagonists and Hypertension Treatment

The this compound scaffold is a crucial component in the synthesis of 'sartans,' a class of drugs that act as angiotensin II receptor blockers (ARBs) for the treatment of hypertension. nih.gov These drugs function by blocking the AT1 receptors of Angiotensin-II, leading to vasodilation and a reduction in blood pressure. scispace.com The synthesis of these antihypertensive agents often utilizes key biphenyl intermediates. For instance, 2-cyano-4'-methylbiphenyl (B41195) is a critical precursor for drugs like Losartan, Valsartan, and Irbesartan. google.com The manufacturing processes for these intermediates frequently involve coupling reactions, such as the Suzuki coupling, where bromo-substituted aromatic compounds are essential starting materials. google.comblogspot.com The biphenyl structure is fundamental to the efficacy of these drugs, forming the backbone that correctly positions other functional groups to interact with the angiotensin II receptor. nih.gov

Development of Novel Drug Scaffolds and Lead Structures

The biphenyl moiety is a well-established scaffold in medicinal chemistry, and derivatives of this compound serve as foundational structures for creating new therapeutic agents. rsc.orgmdpi.com Biphenyl derivatives are recognized for a wide spectrum of biological activities, making them attractive starting points for drug development programs. tsijournals.comnih.gov For example, 4-Bromo-2-fluorobiphenyl is utilized as a basic material for pharmaceutical molecules and as an intermediate in organic synthesis. guidechem.com The structural rigidity and the ability to introduce substituents at various positions on the two phenyl rings allow chemists to fine-tune the pharmacological properties of new compounds. This adaptability makes the biphenyl scaffold a valuable tool in the search for lead compounds with potential applications against a variety of diseases. mdpi.com

Antiproliferative and Cytotoxic Activities of Derivatives

Derivatives incorporating the bromo-biphenyl structure have demonstrated significant potential as anticancer agents. Research has shown that these compounds can exhibit antiproliferative and cytotoxic effects against various cancer cell lines.

One study investigated a synthesized carbothioamide derivative containing a bromo-indole moiety, which showed dose-dependent antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells. nih.govnih.gov Similarly, newly designed analogs of the cancer drug Imatinib (B729), which feature a phenylamino-pyrimidine pyridine (B92270) (PAPP) skeleton, were tested against A549 and K562 (chronic myeloid leukemia) cell lines. mdpi.com Certain halogenated derivatives, such as the 5-bromo-3,3-difluorinated compound, proved to be more potent than imatinib against the A549 lung cancer cell line. mdpi.com

Furthermore, studies on oxyphenisatin derivatives revealed that the presence of halogens and small lipophilic substituents on the phenyl rings was important for their antiproliferative activity. bohrium.com The strategic placement of bromo and other functional groups on the biphenyl scaffold can lead to potent compounds that inhibit cancer cell growth.

Compound/Derivative ClassCell Line(s)Observed ActivityReference
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideHUVEC, A549 (Lung Cancer)Dose-response anti-proliferative activity. IC50 values of 76.3 µg/mL (HUVEC) and 45.5 µg/mL (A549). nih.govnih.gov
5-bromo-3,3-difluorinated Imatinib analogA549 (Lung Cancer)Showed an IC50 value of 7.3 μM, demonstrating higher potency than Imatinib (IC50 = 65.4 μM). mdpi.com
Halogenated Oxyphenisatin DerivativesMDA-468Potent inhibition of cell proliferation. Halogens and small lipophilic substituents were found to be important for activity. bohrium.com
Methylated/Acetylated Bromophenol DerivativesK562 (Leukemia)Certain derivatives inhibited viability and induced apoptosis. mdpi.com

Antimicrobial, Antifungal, and Antimalarial Activities of Biphenyl Derivatives

The biphenyl scaffold is a prolific source of compounds with a broad range of activities against infectious agents, including bacteria, fungi, and parasites.

Antimicrobial and Antifungal Activities: Biphenyl derivatives have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov For example, certain polyhydric biphenyl compounds displayed effective antibacterial activities, with MIC values as low as 3.13 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structural arrangement of substituents on the biphenyl core has a substantial effect on the antimicrobial potency, with different isomers showing varied efficacy against different bacterial strains. nih.gov

In the realm of antifungal research, novel biphenyl imidazole (B134444) derivatives have been developed with excellent activities against Candida albicans and Cryptococcus neoformans, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the range of 0.03125–2 μg/mL. nih.gov Other studies have isolated natural biphenyl-type compounds that show significant activity against various crop pathogens. nih.gov The mechanism of action for some of these antifungal agents involves the inhibition of crucial fungal enzymes like CYP51. nih.gov

Antimalarial Activities: Biphenyl derivatives have also emerged as promising candidates in the search for new antimalarials. rsc.org A series of compounds combining a flexible linker with a biphenyl fragment were designed to inhibit the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov These flexible biphenyl compounds showed improved antiparasitic activity compared to more rigid structures, with the best compound displaying a 2 nM antiplasmodial IC50. rsc.orgnih.gov The biphenyl fragment helps to increase hydrophobicity, which can enhance interaction with the enzyme's active site. nih.gov Additionally, compounds based on a 4-bromo-2-chlorophenyl structure have shown significant in vitro inhibitory effects against P. falciparum. nih.gov

Activity TypePathogen(s)Key FindingsReference
AntibacterialMRSA, Acinetobacter baumanniiSynthesized biphenyl derivatives showed MIC values as low as 3.13 μg/mL against MRSA. nih.gov
AntifungalCandida albicans, Cryptococcus neoformansNovel biphenyl imidazole derivatives exhibited MIC values from 0.03125 to 2 μg/mL, acting as CYP51 inhibitors. nih.gov
AntimalarialPlasmodium falciparumFlexible biphenyl PfDHFR inhibitors showed improved activity, with one compound having a 2 nM IC50. rsc.orgnih.gov
AntimycobacterialMycobacterium tuberculosis4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives with chloride, bromide, and nitro groups were most active. nih.gov

Enzyme Inhibitors and Protein-Binding Studies

The this compound scaffold and its analogs are frequently employed in the design of specific enzyme inhibitors. The biphenyl structure provides a rigid framework that can be functionalized to achieve high-affinity binding to the active sites of target proteins.

Derivatives have been developed as potent inhibitors for a range of enzymes:

Monoamine Oxidase B (MAO-B): A series of 3-phenylcoumarin (B1362560) derivatives, which contain a biphenyl-like structure, were designed and synthesized as potent MAO-B inhibitors, with the most active compound showing an IC50 value of 56 nM. frontiersin.org MAO-B inhibitors are used to treat symptoms of Parkinson's disease.

Alkaline Phosphatase and DNA Gyrase: In a search for new antibacterial agents, pyrazine (B50134) carboxamides synthesized from 4-Bromo-3-methyl aniline (B41778) were evaluated for their inhibitory activity against alkaline phosphatase and DNA gyrase. mdpi.com

Tyrosine Kinases: The quinazoline (B50416) core, often functionalized with substituted phenyl groups, is a key scaffold for developing epidermal growth factor receptor (EGFR) kinase inhibitors used in cancer therapy. mdpi.com

Protein-binding studies are crucial for understanding drug interactions and pharmacokinetics. The biphenyl scaffold is a useful tool in these investigations, helping to elucidate how molecules interact with their biological targets. smolecule.com

Impact of Structural Modifications on Biological Activity

The biological activity of compounds derived from the this compound scaffold is highly sensitive to structural modifications. Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. mdpi.com

Minor changes can have a dramatic impact on a compound's properties. For instance, in a series of mTOR inhibitors, the incorporation of different halogen atoms (fluoro, chloro, bromo) at a key position resulted in robust mTOR inhibition and improved selectivity over other kinases. nih.gov Similarly, for antibacterial biphenyl derivatives, the presence of strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other was found to be beneficial for their activity. nih.gov

SAR analysis of biphenyl methanone derivatives against Mycobacterium tuberculosis indicated that the compound's reactivity plays a significant role in its antimycobacterial activity. nih.gov The specific positioning of hydrophobic and hydrophilic groups on the biphenyl core is also critical, as demonstrated in a study of antimicrobial peptidomimetics where different positional isomers exhibited vastly different potencies against various bacterial strains. nih.gov These studies underscore the principle that precise structural modifications are key to tailoring the biological effects of biphenyl-based compounds. mdpi.comnih.gov

Materials Science Applications

The this compound scaffold is instrumental in the synthesis of a range of advanced materials. Its rigid structure and capacity for functionalization make it a valuable component in organic electronics, liquid crystal technologies, and porous materials.

The development of organic semiconductors is a cornerstone of modern electronics, paving the way for flexible displays, printable circuits, and efficient lighting solutions. In this field, this compound serves as a critical building block for creating larger π-conjugated systems, which are essential for charge transport. sigmaaldrich.com The bromine atom on the biphenyl unit provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. sigmaaldrich.comnbinno.comnih.gov These reactions allow chemists to "stitch" molecular fragments together, extending the conjugation and fine-tuning the electronic properties of the material. nbinno.com

For instance, brominated aromatics are fundamental intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.com By coupling this compound with other aromatic or heteroaromatic boronic acids or organostannanes, researchers can construct complex molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is paramount for optimizing charge injection, transport, and recombination processes within optoelectronic devices. nbinno.comnbinno.com The methyl group on the biphenyl scaffold can also play a role in influencing the solubility and thin-film morphology of the final semiconductor, which are crucial factors for device fabrication and performance. sigmaaldrich.com

Table 1: Role of Biphenyl Scaffolds in Organic Electronics

Application Area Key Role of Biphenyl Scaffold Relevant Synthetic Reactions
Organic Semiconductors Serves as a rigid building block to construct extended π-conjugated systems. Suzuki-Miyaura Coupling, Stille Coupling
OLEDs & OFETs Allows for fine-tuning of electronic properties (HOMO/LUMO levels) for efficient charge transport. Buchwald-Hartwig Amination

| Optoelectronic Devices | Contributes to the thermal stability and morphological properties of the active material. | Sonogashira Coupling |

The rigid, rod-like structure of the biphenyl moiety is a classic mesogen—a fundamental component that induces liquid crystalline phases. mdpi.comcolorado.edu Derivatives of this compound are therefore highly relevant in the design of materials for Liquid Crystal Displays (LCDs) and liquid crystalline polymers. The inherent rigidity of the biphenyl core contributes to the formation of the anisotropic nematic or smectic phases that are essential for the light-modulating properties of LCDs. tandfonline.comtandfonline.com

Modern display technologies demand materials with specific properties, including high thermal stability, wide nematic phase ranges, and tailored dielectric anisotropy. nbinno.comnbinno.com The this compound structure can be elaborated through synthesis to meet these demands. The bromo- group is a synthetic handle used to introduce various terminal groups (e.g., alkyl chains, cyano groups) or lateral substituents (e.g., fluorine atoms) that precisely control the physical properties of the molecule. nbinno.comresearchgate.net For example, the incorporation of fluorine atoms can significantly alter the dielectric anisotropy, a key parameter for controlling the switching behavior of liquid crystals in an electric field. nbinno.comresearchgate.net The synthesis of push-pull type biphenyl derivatives, featuring electron-donating and electron-accepting groups at opposite ends, can lead to luminescent liquid crystals for advanced optoelectronic applications. tandfonline.comtandfonline.com

Table 2: Influence of Substituents on Biphenyl-Based Liquid Crystal Properties

Substituent Effect on LC Properties Application Benefit
Alkyl Chains Affects melting point and mesophase stability. Broadens operating temperature range.
Cyano Group Increases positive dielectric anisotropy. Lowers threshold voltage for switching in displays.
Fluorine Atoms Modifies dielectric anisotropy, reduces viscosity. Enhances response times and improves display quality. nbinno.comnbinno.com

| Push-Pull Groups | Induces fluorescence and extends emission wavelengths. | Development of luminescent displays and sensors. tandfonline.comtandfonline.com |

In the field of porous materials, biphenyl derivatives are used as structural linkers to create highly ordered, porous structures known as Metal-Organic Frameworks (MOFs). nih.gov By converting the bromine atom of this compound into a coordinating group, such as a carboxylic acid, it can be used to synthesize ligands that connect metal nodes, forming a robust, three-dimensional framework with a high internal surface area. nih.govmdpi.com The dimensions and chemical nature of the biphenyl linker dictate the pore size and functionality of the resulting MOF, making it suitable for applications in gas storage, separation, and catalysis.

A related class of materials are Organic Polymers of Intrinsic Microporosity (OMIMs), which, unlike crystalline MOFs, are amorphous. thieme-connect.de Their porosity arises not from an ordered framework but from the inefficient packing of rigid, contorted molecules. nih.govmanchester.ac.uk Biphenyl derivatives are key components in the synthesis of OMIMs. nih.gov The strategy involves creating large, awkward-shaped molecules that cannot arrange themselves compactly in the solid state, thereby trapping free volume and creating interconnected micropores. thieme-connect.de this compound can serve as a starting point for constructing these contorted structures, often by reacting it with other bulky, three-dimensional molecular units. The resulting materials are solution-processable and have potential applications in membrane-based gas separations. nih.gov

Photosensitizers are molecules that generate reactive oxygen species upon light absorption, a property harnessed in photodynamic therapy (PDT) for cancer treatment. nih.gov The design of effective photosensitizers requires complex molecular architectures that combine a light-absorbing chromophore with functionalities that promote localization in target tissues. Biphenyl units can be incorporated into these structures to modulate their photophysical properties and lipophilicity.

The synthesis of advanced photosensitizers, such as those based on porphyrin or BODIPY cores, is a multi-step process. researchgate.netresearchgate.net this compound can act as a versatile building block in these synthetic pathways. Through cross-coupling reactions at the bromine position, the biphenyl moiety can be linked to the core chromophore or to targeting groups. This allows for the fine-tuning of the photosensitizer's absorption spectrum, singlet oxygen quantum yield, and biological compatibility. nih.gov The biphenyl scaffold can enhance the structural rigidity and influence the electronic communication within the molecule, which are important factors for efficient photosensitizing activity.

Catalysis and Ligand Design

The performance of many transition metal catalysts hinges on the properties of the ligands that coordinate to the metal center. Biphenyl-based phosphine (B1218219) ligands have become indispensable in modern organic synthesis, particularly in palladium-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org The success of these transformations, especially with unreactive substrates like aryl chlorides, depends heavily on the use of sophisticated ligands. nih.gov Bulky and electron-rich biaryl phosphine ligands have proven to be exceptionally effective, as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govnih.gov

This compound is an ideal precursor for the synthesis of these high-performance ligands. The synthetic route typically involves the transformation of the bromo- group into a phosphine moiety (e.g., diphenylphosphine (B32561) or dicyclohexylphosphine). The resulting molecule, a derivative of 2-(dialkyl/diarylphosphino)biphenyl, possesses the key structural features of a successful ligand. The methyl group at the 2-position, along with the steric bulk of the phosphine substituents and the biphenyl backbone itself, creates a sterically demanding environment around the palladium center. nih.gov This bulkiness facilitates the formation of highly active, low-coordinate palladium(0) species and accelerates the final reductive elimination step, leading to higher catalyst turnover numbers and reaction efficiency. nih.govfishersci.ca

Table 3: Prominent Palladium-Catalyzed Reactions Employing Biaryl Phosphine Ligands

Reaction Name Bond Formed Description
Suzuki-Miyaura Coupling C-C Couples organoboron compounds with organohalides. nih.gov
Buchwald-Hartwig Amination C-N Forms aryl amines from aryl halides and amines. nih.govnih.gov
Sonogashira Coupling C-C (sp²-sp) Couples terminal alkynes with aryl or vinyl halides. sigmaaldrich.com

| Heck Reaction | C-C | Forms substituted alkenes from aryl halides and alkenes. sigmaaldrich.com |

Design of Catalysts for C-C and C-N Bond Formation

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, underpinning the construction of a vast array of molecules essential to pharmaceuticals, agrochemicals, and materials science. dntb.gov.ua Transition metal catalysis, particularly using palladium, is a cornerstone of these transformations, with reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings being indispensable tools for chemists. researchgate.netresearchgate.netnih.gov The efficacy of these catalytic systems is profoundly dependent on the ligands that coordinate to the metal center. Phosphine ligands are a predominant class, as their electronic and steric properties can be meticulously adjusted to control catalyst activity, stability, and selectivity. scbt.com

The this compound scaffold serves as a valuable precursor in the synthesis of specialized phosphine ligands. The bromine atom on the biphenyl structure provides a reactive handle for introducing a phosphine group, a critical step in ligand synthesis. While research may not extensively detail this compound itself, the principle is well-established through structurally analogous compounds. For instance, (4ʹ-bromobiphenyl-4-yl)diphenylphosphine, a compound featuring a similar 4-bromo-biphenyl core, is utilized to synthesize advanced palladium catalysts. researchgate.net

In a representative synthesis, (4ʹ-bromobiphenyl-4-yl)diphenylphosphine is reacted with palladium(II) chloride (PdCl₂) to form a trans-palladium(II) complex. researchgate.net This complex, formally named trans-dichloro bis((4ʹ-bromobiphenyl-4-yl)diphenylphosphine)palladium(II), acts as a highly effective catalyst for C-C bond formation. researchgate.net

The performance of this catalyst has been systematically evaluated in Suzuki-Miyaura and Mizoroki-Heck coupling reactions, which are powerful methods for creating biaryl compounds and substituted alkenes, respectively. researchgate.net Research findings demonstrate that the catalyst exhibits significant efficiency under optimized conditions, including the choice of solvent, base, and temperature. researchgate.net

The utility of catalysts derived from such biphenyl scaffolds is highlighted by their successful application in coupling various aryl halides. The data below illustrates the catalytic performance in Suzuki-Miyaura cross-coupling reactions.

Table 1: Catalytic Activity of a Biphenyl-Derived Palladium Complex in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerProductYield (%)Reference
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl98 researchgate.net
4-BromotoluenePhenylboronic acid4-Methylbiphenyl96 researchgate.net
Bromobenzene (B47551)Phenylboronic acidBiphenyl95 researchgate.net
4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl90 researchgate.net

This table showcases the high yields obtained using a palladium catalyst featuring a phosphine ligand derived from a 4-bromo-biphenyl structure, demonstrating its effectiveness in forming C-C bonds. researchgate.net

The structural characteristics of the this compound scaffold—specifically the biphenyl backbone and the defined positions of the methyl and bromo groups—allow for the rational design of ligands with specific steric bulk and electronic properties. snnu.edu.cn This tailored approach to ligand synthesis is crucial for developing next-generation catalysts with enhanced activity and selectivity for challenging C-C and C-N coupling reactions. snnu.edu.cn

Environmental and Green Chemistry Considerations in the Synthesis and Use of 4 Bromo 2 Methylbiphenyl

Sustainable Synthetic Methodologies

Sustainable methodologies for synthesizing 4-Bromo-2-methylbiphenyl primarily target the key steps of C-C bond formation, often via Suzuki-Miyaura cross-coupling, and the bromination process. The goal is to create protocols that are not only efficient but also environmentally benign.

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents can account for up to 90% of non-aqueous waste. sci-hub.se Traditional Suzuki-Miyaura reactions often employ solvents like toluene (B28343), 1,4-dioxane (B91453), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to toxicity and environmental concerns. acsgcipr.org Consequently, significant research has been directed towards identifying and validating greener alternatives.

Bio-derived solvents have emerged as promising substitutes. 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from renewable resources like corncobs, is a notable example. nih.govmdpi.com It has been successfully used as a solvent in nickel-catalyzed Suzuki-Miyaura couplings, offering a more environmentally friendly option than its traditional counterpart, tetrahydrofuran (B95107) (THF). nih.govrsc.orgresearchgate.net Another promising bio-based solvent is γ-Valerolactone (GVL), derived from lignocellulosic biomass. acs.orgnih.gov GVL has been shown to be an effective medium for various cross-coupling reactions, including Heck and Hiyama reactions, positioning it as a viable replacement for conventional dipolar aprotic solvents. acs.orgacs.orgresearchgate.net

Other solvents considered "greener" by solvent selection guides have also been evaluated for cross-coupling reactions. acs.org Studies have demonstrated the effectiveness of solvents like tert-amyl alcohol, cyclopentyl methyl ether (CPME), and various carbonate esters (e.g., diethyl carbonate, dimethyl carbonate) in Suzuki-Miyaura couplings. acs.orgnih.gov These solvents are often preferred due to lower toxicity, better biodegradability, and safer handling profiles compared to traditional options.

Solvent ClassGreener AlternativeTraditional CounterpartKey AdvantagesSource
Ethers2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF), 1,4-DioxaneBio-derived, higher boiling point, better stability with organometallics. nih.govmdpi.comnih.gov
EthersCyclopentyl methyl ether (CPME)THF, Dioxane, DMFLower peroxide formation, easy separation from water. acsgcipr.orgacs.org
Alcoholstert-Amyl alcohol-Considered a "green" alcohol solvent for Ni-catalyzed couplings. nih.gov
Lactonesγ-Valerolactone (GVL)DMF, NMP, DMAcBio-derived, low vapor pressure, non-toxic. acs.orgnih.govacs.org
CarbonatesDiethyl Carbonate (DEC), Dimethyl Carbonate (DMC)Phosgene-derived solventsLower toxicity, good performance in cross-coupling. sci-hub.seacs.org
EstersIsopropyl Acetate (B1210297) (i-PrOAc)-Identified as a recommended green solvent for amide-coupling. sci-hub.seacs.org

For bromination steps, traditional solvents like carbon tetrachloride are hazardous and have been largely phased out. Safer alternatives such as benzotrifluoride (B45747) (BTF) have been proposed. patsnap.com Furthermore, protocols are being developed that use alternative brominating agents, such as an eco-friendly bromide-bromate couple, which can be used in aqueous media, thereby significantly reducing the need for organic solvents. researchgate.net

A key aspect of green chemistry is designing syntheses that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. In the synthesis of this compound, two primary reactions can generate significant byproducts: the Suzuki-Miyaura coupling and the bromination step.

In the Suzuki-Miyaura reaction, a common and often problematic side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetric biaryl impurity (Ar-Ar from Ar-B(OH)₂). acs.orgresearchgate.net This not only reduces the yield of the desired cross-coupled product but also complicates purification. The formation of this byproduct is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling. researchgate.netacs.org

Several strategies have been developed to suppress this unwanted side reaction:

Inert Atmosphere: Rigorously deoxygenating the solvent and reaction mixture, for instance, through a nitrogen subsurface sparge, and maintaining an inert atmosphere can significantly reduce homocoupling. researchgate.netacs.org

Addition of Mild Reducing Agents: The introduction of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle. acs.org

Catalyst Choice: Using nickel-based catalysts instead of palladium can sometimes offer different selectivity and reduce certain byproducts. nih.gov The choice of palladium precatalyst is also crucial; some are designed for clean and efficient generation of the active Pd(0) species, which can disfavor the homocoupling pathway. rsc.org

Process Control: Pre-heating the mixture of the catalyst, base, and aryl halide before the addition of the boronic acid has been suggested as a practical method to minimize the opportunity for the boronic acid to homocouple. researchgate.net

In the bromination step, the use of hazardous reagents like liquid bromine is a major concern due to its toxicity and high reactivity. chimia.ch Alternative brominating agents such as N-bromosuccinimide (NBS) are often used for benzylic brominations, but these can still lead to byproducts like succinimide. researchgate.net The development of solid or in situ-generated brominating agents offers a safer and greener approach. For example, generating bromine in situ from the reaction of an oxidant (like NaOCl) with HBr in a continuous flow system minimizes handling of molecular bromine and can prevent the formation of organic side products. chimia.chatomfair.com Using an eco-friendly solid bromide-bromate couple is another strategy that generates only aqueous sodium chloride as a benign waste. researchgate.net

Reaction StepCommon Hazardous Byproduct(s)Minimization StrategyPrincipleSource
Suzuki-Miyaura CouplingBoronic Acid Homocoupling DimerRigorous deoxygenation of reaction mixture.Prevents oxidation of Pd(0) to Pd(II), which promotes homocoupling. researchgate.netacs.org
Suzuki-Miyaura CouplingBoronic Acid Homocoupling DimerAddition of potassium formate.Acts as a mild reducing agent to minimize free Pd(II). acs.org
BrominationPoly-brominated compounds, IsomersUse of N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH).Provides a controlled, low concentration of Br₂ for selective bromination. researchgate.netjstar-research.com
BrominationResidual liquid Br₂, Corrosive HBrIn situ generation of Br₂ in a flow reactor.Avoids handling of toxic liquid bromine and allows for immediate quenching. chimia.chatomfair.com
BrominationOrganic byproducts from brominating agentUse of a solid bromide-bromate couple.Generates benign inorganic salts (e.g., NaCl) as the only waste. researchgate.net

The optimization of chemical reactions is a complex, multi-variable problem that traditionally relies on time-consuming, one-variable-at-a-time experimentation. Modern automation and computational tools are revolutionizing this process, enabling faster, more efficient, and data-rich optimization that aligns with green chemistry principles by saving time, energy, and materials. atomfair.comchemistryviews.org

High-Throughput Experimentation (HTE) platforms utilize robotics to perform hundreds of experiments in parallel in miniaturized formats, such as 96-well plates. patsnap.comresearchgate.netmt.comimperial.ac.uksigmaaldrich.com These systems can rapidly screen vast arrays of catalysts, ligands, bases, solvents, and temperature conditions for reactions like the Suzuki-Miyaura coupling. jstar-research.com By automating the dispensing of solids and liquids and integrating rapid analytical techniques (e.g., UPLC-MS), HTE can generate comprehensive datasets that map the reaction landscape, allowing chemists to quickly identify optimal conditions that maximize yield and minimize byproducts. rsc.orgresearchgate.netyoutube.com

Automated flow chemistry offers further advantages over batch processing. In flow reactors, reagents are continuously pumped through a heated coil or packed bed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netresearchgate.net This enhanced control often leads to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. rsc.org Automated flow platforms can be programmed to sequentially test different conditions, with in-line analytics providing real-time feedback on reaction performance. rsc.orgmit.edu This creates a closed-loop system where the results from one experiment automatically inform the conditions for the next.

The integration of Machine Learning (ML) and Artificial Intelligence (AI) , particularly Bayesian optimization, with these automated platforms represents the cutting edge of reaction optimization. chimia.chchimia.chresearchgate.netrsc.org Bayesian optimization is an algorithm that efficiently navigates complex, multi-dimensional parameter spaces. github.iorsc.org It uses the results of previous experiments to build a probabilistic model of the reaction outcome and then intelligently selects the next set of experimental conditions most likely to lead to an improved result. chimia.ch This approach avoids exhaustive screening and converges on the optimal conditions far more rapidly than traditional methods or even standard Design of Experiments (DoE). chemistryviews.orgrsc.orggithub.io Self-optimizing reactors powered by these algorithms can autonomously find the best reaction conditions, reducing optimization time by as much as 70-90% and significantly lowering material waste. atomfair.comrsc.orgnih.govacs.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-methylbiphenyl?

The synthesis typically involves bromination of 2-methylbiphenyl using brominating agents like bromine or N-bromosuccinimide (NBS). For example, bromination at the para-position of the methyl-substituted phenyl ring can be achieved under controlled conditions (e.g., inert atmosphere, UV light, or radical initiators) to minimize side reactions . Alternatively, Suzuki-Miyaura cross-coupling between brominated aryl halides and methyl-substituted boronic acids may be employed to assemble the biphenyl scaffold .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography using programs like ORTEP-3 provides definitive structural confirmation by resolving bond lengths, angles, and torsion angles . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (247.14 g/mol) and isotopic patterns consistent with bromine .
  • Refractive index and boiling point : Physical properties (e.g., boiling point 113–114°C at 0.7 mmHg, refractive index 1.6210) further validate purity .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C13_{13}H11_{11}Br.
  • Molecular weight : 247.14 g/mol.
  • Boiling point : 113–114°C at 0.7 mmHg.
  • Refractive index : 1.6210. These properties are critical for solubility studies, reaction optimization, and computational modeling .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki, Heck, or Ullmann couplings). Its reactivity is modulated by steric and electronic effects from the adjacent methyl group. Density Functional Theory (DFT) calculations can predict activation barriers for specific coupling pathways by analyzing electron density distributions and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data often arise from impurities or solvent effects. Researchers should:

  • Compare experimental results with authoritative databases (e.g., NIST Chemistry WebBook) .
  • Validate purity using HPLC or GC-MS.
  • Replicate synthesis under standardized conditions to isolate systematic errors .

Q. What role does this compound play in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules. For example:

  • Antimicrobial agents : Bromine enhances lipophilicity, improving membrane penetration.
  • Kinase inhibitors : The biphenyl scaffold mimics ATP-binding motifs in enzymes. Biological activity is assessed via in vitro assays (e.g., MIC for antimicrobials, IC50_{50} for enzyme inhibition) followed by SAR studies .

Q. How is computational chemistry applied to study the electronic properties of this compound?

  • DFT simulations : Calculate HOMO-LUMO gaps to predict redox behavior.
  • Molecular docking : Model interactions with biological targets (e.g., proteins) to guide drug design.
  • Solvent-effect modeling : Use COSMO-RS to optimize reaction conditions for solubility or stability .

Methodological Considerations

  • Synthetic optimization : Monitor reaction progress via TLC or GC-MS to minimize byproducts.
  • Crystallography : For challenging structures, employ low-temperature X-ray diffraction to reduce thermal motion artifacts .
  • Data validation : Cross-reference experimental results with peer-reviewed literature and databases like PubChem or NIST .

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4-Bromo-2-methylbiphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.